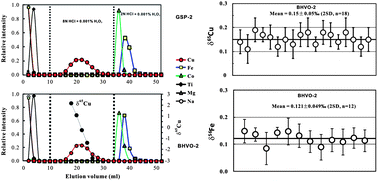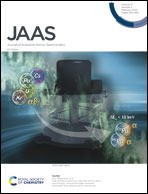High-precision copper and iron isotope analysis of igneous rock standards by MC-ICP-MS
Journal of Analytical Atomic Spectrometry Pub Date: 2013-10-09 DOI: 10.1039/C3JA50232E
Abstract
Stable isotopic systematics of Cu and Fe are two important tracers for geological and biological processes. Generally, separation of Cu and Fe from a matrix was achieved by two independent, completely different methods. In this study, we report a method for one-step anion-exchange separation of Cu and Fe from a matrix for igneous rocks using strong anion resin AG-MP-1M. Cu and Fe isotopic ratios were measured by multi-collector inductively coupled plasma mass-spectrometry (Neptune plus) using a sample–standard bracketing method. External normalization using Zn to correct for instrumental bias was also adopted for Cu isotopic measurement of some samples. In addition, all parameters that could affect the accuracy and precision of isotopic measurements were examined. Long-term external reproducibility better than ±0.05‰ (2SD) for δ65Cu and ±0.049‰ (2SD) for δ56Fe was routinely obtained. Cu and Fe isotopic compositions of commercially accessible igneous rock standards including basalt, diabase, amphibolite, andesite and granodiorite were measured using this method. δ65Cu values of igneous rock standards vary from −0.01 to +0.39‰ (n = 11) with an overall range (0.40‰) that exceeds about 8 times that of the current analytical precision. The improved precisions of stable Cu isotopic analysis thus demonstrate that igneous rocks are not homogeneous in Cu isotopic composition. The procedure for one-step separation of Cu and Fe and high-precision analysis of Cu and Fe isotopic ratios have an important advantage for economical and efficient study of stable Cu and Fe isotopic systematics in geological and biological fields.

Recommended Literature
- [1] Characterization of Cu2SnS3 polymorphism and its impact on optoelectronic properties
- [2] Carbon nanotube/poly(2,4-hexadiyne-1,6-diol) nanocomposites prepared with the aid of supercritical CO2
- [3] Bromine kinetic isotope effects: insight into Grignard reagent formation†
- [4] ATR-FTIR spectroscopy with chemometric algorithms of multivariate classification in the discrimination between healthy vs. dengue vs. chikungunya vs. zika clinical samples†
- [5] C–H oxidation by hydroxo manganese(v) porphyrins: a DFT study†
- [6] Bubble-assisted growth of hollow palladium nanospheres with structure control allowing very thin shells for highly enhanced catalysis†
- [7] Barium sulfate crystallization in non-aqueous solvent†
- [8] Beyond technology: a program for promoting urine-diverting dry toilets in rural areas to support sustainability†
- [9] Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism†
- [10] Centrosymmetric to noncentrosymmetric structural transformation of new quaternary selenides induced by isolated dimeric [Sn2Se4] units: from Ba8Ga2Sn7Se18 to Ba10Ga2Sn9Se22†

Journal Name:Journal of Analytical Atomic Spectrometry
research_products
-
CAS no.: 131-56-6









